molecular formula C15H20BrNO2 B4930603 Ethyl 1-[(3-bromophenyl)methyl]piperidine-3-carboxylate

Ethyl 1-[(3-bromophenyl)methyl]piperidine-3-carboxylate

Cat. No.: B4930603
M. Wt: 326.23 g/mol
InChI Key: IUVNYPFVAMKOBY-UHFFFAOYSA-N
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Description

Ethyl 1-[(3-bromophenyl)methyl]piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a bromophenyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(3-bromophenyl)methyl]piperidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzyl chloride and ethyl piperidine-3-carboxylate.

    Nucleophilic Substitution Reaction: The 3-bromobenzyl chloride undergoes a nucleophilic substitution reaction with ethyl piperidine-3-carboxylate in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at a controlled temperature to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(3-bromophenyl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed

Properties

IUPAC Name

ethyl 1-[(3-bromophenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-2-19-15(18)13-6-4-8-17(11-13)10-12-5-3-7-14(16)9-12/h3,5,7,9,13H,2,4,6,8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVNYPFVAMKOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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